1-(5-bromoquinolin-6-yl)methanamine dihydrochloride
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Overview
Description
1-(5-bromoquinolin-6-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and a methanamine group at the 6th position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromoquinolin-6-yl)methanamine dihydrochloride typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromoquinolin-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of azidoquinoline derivatives.
Scientific Research Applications
1-(5-bromoquinolin-6-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-bromoquinolin-6-yl)methanamine dihydrochloride: Similar structure but with the bromine atom at a different position.
6-bromoquinoline: Lacks the methanamine group.
1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine: Different core structure but similar functional groups.
Uniqueness
1-(5-bromoquinolin-6-yl)methanamine dihydrochloride is unique due to the specific positioning of the bromine and methanamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications .
Properties
CAS No. |
2758001-87-3 |
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Molecular Formula |
C10H11BrCl2N2 |
Molecular Weight |
310 |
Purity |
95 |
Origin of Product |
United States |
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